Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)-
Description
The compound Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- is a heterocyclic ketone featuring a thiazole ring with an imino group, a 2-naphthalenyl substituent, and an ethanone backbone. Its molecular structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.
Properties
CAS No. |
62284-54-2 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C15H12N2OS/c16-15-17(7-8-19-15)10-14(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-9,16H,10H2 |
InChI Key |
FUYVOGXSMZMOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CSC3=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- typically involves the reaction of naphthalene derivatives with thiazole intermediates. One common method includes the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This regioselective process involves aryl imidates and oxa bicyclic alkenes, resulting in the formation of naphthalene-substituted aromatic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to facilitate efficient production, often involving controlled temperatures and pressures to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the thiazole ring.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Ethanone derivatives, including those similar to 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)-, have been evaluated for their anticancer properties. Studies indicate that compounds with thiazole and naphthalene moieties exhibit promising activity against various cancer cell lines. The mechanism often involves DNA intercalation and inhibition of topoisomerase II, leading to increased DNA damage and reduced cell proliferation .
Case Study: Dual DNA Intercalation
A recent study synthesized imidazole-2-thiones linked to acenaphthylenone, demonstrating enhanced anticancer activity through dual DNA intercalation and topoisomerase inhibition. Such findings suggest that the structural features of 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- could be pivotal in developing novel anticancer agents .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been explored for its potential as an acetylcholinesterase inhibitor (AChEI), which is crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that thiazole-containing compounds can effectively inhibit AChE activity, thereby enhancing acetylcholine levels in the brain .
Case Study: AChE Inhibition
In a study involving multicomponent reactions, derivatives of ethanone were synthesized and evaluated for their AChE inhibitory activity. The results showed that certain derivatives significantly inhibited AChE, suggesting therapeutic potential in neurodegenerative disease management .
Antimicrobial Activity
Ethanone derivatives have also been tested for antimicrobial properties against various bacterial strains. The presence of the naphthalene ring enhances the lipophilicity of the compounds, facilitating membrane penetration and increasing antibacterial efficacy.
Case Study: Antimicrobial Screening
In one study, a series of thiazole-based compounds were synthesized and screened against Gram-positive and Gram-negative bacteria. Compounds derived from ethanone exhibited notable antibacterial activity, indicating their potential as new antimicrobial agents .
Material Science
4.1 Organic Electronics
The unique electronic properties of naphthalene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole moieties can enhance charge transport properties.
Case Study: OLED Applications
Research into the photophysical properties of naphthalene-thiazole derivatives has shown promising results for use in OLEDs. The compounds demonstrated efficient light emission and stability under operational conditions, marking them as potential materials for next-generation display technologies .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Enhanced DNA intercalation; reduced cell proliferation |
| Biochemical Applications | Enzyme Inhibition (AChE) | Significant AChE inhibition; potential in Alzheimer's treatment |
| Antimicrobial Activity | Bacterial Inhibition | Notable antibacterial effects against multiple strains |
| Material Science | Organic Electronics (OLEDs) | Efficient light emission; stability under operational conditions |
Mechanism of Action
The mechanism of action of Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The naphthalene moiety may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Physicochemical and Hazard Profiles
- Precautionary measures (e.g., avoiding inhalation) are advised due to unstudied toxicology .
- 2-Acetylthiazole : Simpler structure likely results in lower environmental persistence but may share reactivity risks (e.g., ketone oxidation) .
- Nitro-Imidazole Derivatives (): Feature nitro groups, which often confer higher toxicity and flammability risks compared to the target compound .
Research Findings and Gaps
Structural Complexity vs. Bioactivity: Compounds with fused heterocycles (e.g., benzimidazole-thiazole hybrids in ) show enhanced bioactivity but require complex synthesis . The target compound’s imino-thiazolyl group may offer similar advantages.
Hazard Data Limitations: Toxicology studies for the target compound are absent, mirroring gaps noted in .
Functional Group Impact : The naphthalenyl group in the target compound likely improves membrane permeability compared to simpler analogs like 2-acetylthiazole .
Biological Activity
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- (CAS Number: 62284-54-2), is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the available literature on its synthesis, biological activities, and potential applications in medicinal chemistry.
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- has the following chemical properties:
- Molecular Formula : C₁₅H₁₂N₂OS
- Molecular Weight : 268.33 g/mol
- LogP : 3.16490
- PSA (Polar Surface Area) : 74.09 Ų
These properties suggest that the compound may exhibit favorable characteristics for biological activity, such as moderate lipophilicity and a suitable size for interaction with biological targets.
Synthesis
The synthesis of this compound involves reactions that typically include thiazole derivatives and naphthalene moieties, which are known for their biological significance. The specific synthetic pathways can vary but often involve condensation reactions under controlled conditions to yield the desired thiazole-naphthalene hybrid structure.
Antimicrobial Activity
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- has been investigated for its antimicrobial properties. Studies have shown varying degrees of activity against a range of pathogens:
- Bacteria : In vitro studies have demonstrated activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
- Fungi : The compound has also shown antifungal activity against species such as Candida albicans.
The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit potent antimicrobial effects, suggesting their potential use as therapeutic agents in treating infections.
Enzyme Inhibition
Research has highlighted the potential of ethanone derivatives as inhibitors of key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Compounds similar to ethanone have been evaluated for their ability to inhibit AChE, an enzyme critical in neurotransmission. Some derivatives have shown promising Ki values in the nanomolar range, indicating strong inhibitory potential.
| Compound | Ki Value (nM) | IC50 Value (nM) |
|---|---|---|
| Ethanone Derivative A | 22.13 ± 1.96 | 28.76 |
| Ethanone Derivative B | 23.71 ± 2.95 | 40.76 |
These findings suggest that ethanone derivatives could be explored further for their neuroprotective effects, particularly in conditions like Alzheimer's disease.
Case Studies
Several studies have contributed to understanding the biological activity of ethanone derivatives:
- Antimicrobial Evaluation : A study assessed various thiazole derivatives' antimicrobial activities using disk diffusion and broth microdilution methods. The results indicated that some derivatives had significant antibacterial effects with low MIC values, particularly against Staphylococcus aureus .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of AChE by compounds derived from ethanone structures. The study reported effective inhibition with some compounds demonstrating lower IC50 values than standard drugs used for comparison .
- Bioactivity Profiling : Comprehensive profiling of synthesized compounds revealed that many exhibited anti-inflammatory and anticancer activities in addition to antimicrobial properties, highlighting their versatility as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
